Grendel protein, recombinant Grendel protein, recombinant
Brand Name: Vulcanchem
CAS No.: 141304-55-4
VCID: VC21095861
InChI: InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7
Molecular Formula: C134H205N27O30S
Molecular Weight: 2706.3 g/mol

Grendel protein, recombinant

CAS No.: 141304-55-4

Cat. No.: VC21095861

Molecular Formula: C134H205N27O30S

Molecular Weight: 2706.3 g/mol

* For research use only. Not for human or veterinary use.

Grendel protein, recombinant - 141304-55-4

Specification

CAS No. 141304-55-4
Molecular Formula C134H205N27O30S
Molecular Weight 2706.3 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C134H205N27O30S/c1-24-77(18)111(160-130(187)105(63-85-65-138-90-40-31-29-38-88(85)90)155-120(177)93(47-48-108(167)168)145-119(176)91-42-34-51-136-91)132(189)157-104(62-84-64-137-89-39-30-28-37-87(84)89)127(184)150-97(55-71(6)7)121(178)142-78(19)114(171)148-95(53-69(2)3)118(175)140-67-107(166)158-112(80(21)162)133(190)143-79(20)115(172)149-98(56-72(8)9)123(180)146-94(49-52-192-23)117(174)139-66-106(165)144-96(54-70(4)5)122(179)151-101(59-75(14)15)129(186)161-113(81(22)163)134(191)156-99(57-73(10)11)124(181)153-103(61-83-43-45-86(164)46-44-83)126(183)154-102(60-82-35-26-25-27-36-82)125(182)152-100(58-74(12)13)128(185)159-110(76(16)17)131(188)147-92(41-32-33-50-135)116(173)141-68-109(169)170/h25-31,35-40,43-46,64-65,69-81,91-105,110-113,136-138,162-164H,24,32-34,41-42,47-63,66-68,135H2,1-23H3,(H,139,174)(H,140,175)(H,141,173)(H,142,178)(H,143,190)(H,144,165)(H,145,176)(H,146,180)(H,147,188)(H,148,171)(H,149,172)(H,150,184)(H,151,179)(H,152,182)(H,153,181)(H,154,183)(H,155,177)(H,156,191)(H,157,189)(H,158,166)(H,159,185)(H,160,187)(H,161,186)(H,167,168)(H,169,170)/t77-,78-,79-,80+,81+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,110-,111-,112-,113-/m0/s1
Standard InChI Key MPDSVFMNDZTGQD-OGWLCLCSSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]7CCCN7
SMILES CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C7CCCN7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator